molecular formula C15H17NO4 B8546225 7-[(Benzyloxy)carbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

7-[(Benzyloxy)carbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No. B8546225
M. Wt: 275.30 g/mol
InChI Key: UBNDVWFVCJDAMO-UHFFFAOYSA-N
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Patent
US08722660B2

Procedure details

A mixture of methyl 7-(phenylcarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylate (8.0 g) produced above and concentrated hydrochloric acid (100 mL) was heated under reflux for 24 hr, and concentrated under reduced pressure. To the residue was added water (50 mL), and the mixture was washed twice with ethyl acetate. To the obtained aqueous layer was basified with sodium carbonate, a solution of sodium carbonate (9.80 g) and benzylchlorocarbonate (5.40 mL) in 1,4-dioxane (30 mL), and the mixture was stirred at room temperature overnight. The reaction mixture was washed twice with ethyl acetate, and the aqueous layer was adjusted to pH3 with 2M hydrochloric acid. The organic product was extracted 3 times with ethyl acetate (150 mL), and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the title compound (2.45 g) as a yellow solid.
Name
methyl 7-(phenylcarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylate
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1([C:7]([N:9]2[CH:13]3[CH2:14][CH2:15][C:10]2([C:16]([O:18]C)=[O:17])[CH2:11][CH2:12]3)=[O:8])C=CC=CC=1>Cl>[CH2:16]([O:17][C:7]([N:9]1[CH:13]2[CH2:12][CH2:11][C:10]1([C:16]([OH:18])=[O:17])[CH2:15][CH2:14]2)=[O:8])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
methyl 7-(phenylcarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylate
Quantity
8 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)N1C2(CCC1CC2)C(=O)OC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
a solution of sodium carbonate (9.80 g) and benzylchlorocarbonate (5.40 mL) in 1,4-dioxane (30 mL), and the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
produced above
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hr
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added water (50 mL)
WASH
Type
WASH
Details
the mixture was washed twice with ethyl acetate
WASH
Type
WASH
Details
The reaction mixture was washed twice with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic product was extracted 3 times with ethyl acetate (150 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1C2(CCC1CC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.